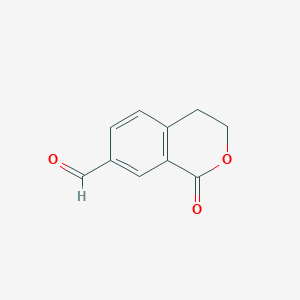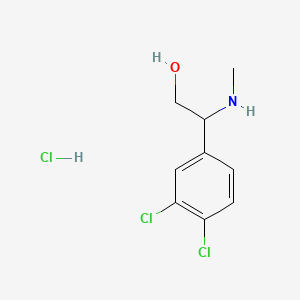![molecular formula C8H7BrO3 B13466960 Methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B13466960.png)
Methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-7-oxabicyclo[221]hepta-2,5-diene-2-carboxylate is a bicyclic compound that features a unique structure with a bromine atom and an ester functional group
Métodos De Preparación
The synthesis of methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate typically involves a Diels-Alder reaction. One common method starts with the reaction between 2-methylfuran and methyl 3-bromopropiolate . The reaction conditions often include the use of a catalyst such as silver nitrate in acetone to facilitate the bromination process . The resulting product is then subjected to further purification steps to obtain the desired compound.
Análisis De Reacciones Químicas
Methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out to modify the bromine atom or the ester group.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Deoxygenative Aromatization: This reaction involves the use of oxorhenium catalysts and triphenyl phosphite as an oxygen acceptor, leading to the formation of aromatic compounds.
Aplicaciones Científicas De Investigación
Methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and applications in drug development.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate involves its ability to participate in various chemical reactions due to its unique structure. The bromine atom and the ester group play crucial roles in its reactivity. The compound can undergo deoxygenative aromatization, where the oxorhenium catalyst and triphenyl phosphite facilitate the removal of oxygen atoms, leading to the formation of aromatic compounds .
Comparación Con Compuestos Similares
Methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate can be compared with other similar compounds such as:
7-Oxabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but lacks the bromine atom and ester group.
Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: This compound has two ester groups and undergoes similar bromination reactions.
The uniqueness of this compound lies in its specific functional groups, which make it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C8H7BrO3 |
|---|---|
Peso molecular |
231.04 g/mol |
Nombre IUPAC |
methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate |
InChI |
InChI=1S/C8H7BrO3/c1-11-8(10)6-4-2-3-5(12-4)7(6)9/h2-5H,1H3 |
Clave InChI |
FIYSWKITUMBNQB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C2C=CC1O2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3,11,11-Tetramethyl-2,4,10,12-tetraoxadispiro[5.1.5^{8}.1^{6}]tetradecan-7-amine](/img/structure/B13466885.png)
![1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B13466891.png)
![6-bromo-8-methylTetrazolo[1,5-a]pyridine](/img/structure/B13466896.png)
![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride](/img/structure/B13466900.png)
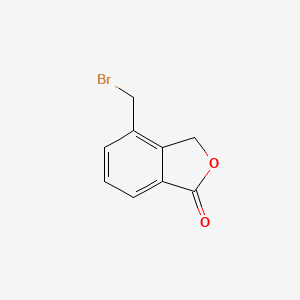
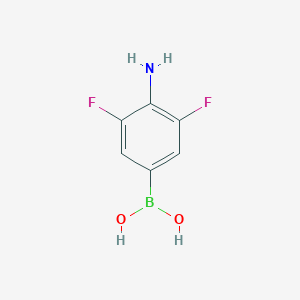
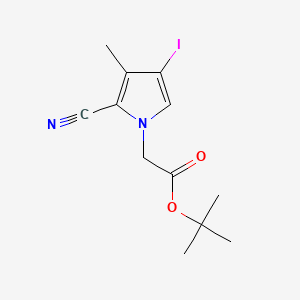
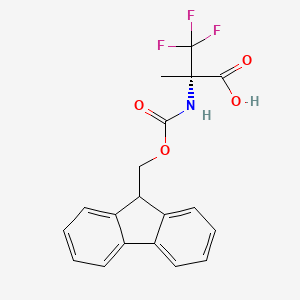
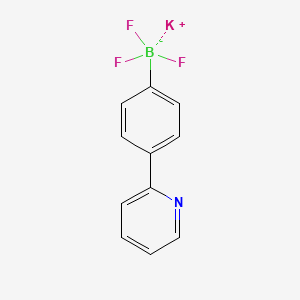

![2-Amino-2-{4-[amino(carboxy)methyl]phenyl}acetic acid](/img/structure/B13466928.png)
![1-{7-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonan-3-yl}ethan-1-one](/img/structure/B13466930.png)
